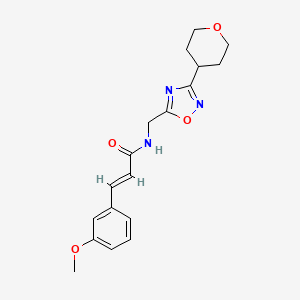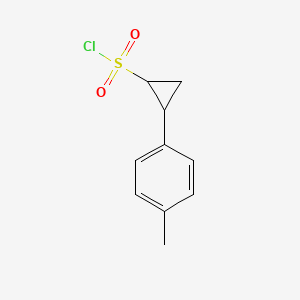
2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H11ClO2S and a molecular weight of 230.71 g/mol. It is a sulfonating agent used in the synthesis of various pharmaceutical compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of 2-(4-Methylphenyl)cyclopropane-1-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-(4-Methylphenyl)cyclopropane-1-sulfonic acid+SOCl2→2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation to remove impurities.
化学反応の分析
Types of Reactions
2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(4-Methylphenyl)cyclopropane-1-sulfonic acid.
Common Reagents and Conditions
Amines: Reacts under mild conditions to form sulfonamides.
Alcohols: Reacts under acidic or basic conditions to form sulfonate esters.
Thiols: Reacts under basic conditions to form sulfonothioates.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
科学的研究の応用
2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride is used in various scientific research applications, including:
Pharmaceutical Synthesis: It is used as a sulfonating agent in the synthesis of pharmaceutical compounds, including hepatitis C virus NS3 protease inhibitors.
Chemical Biology: It is employed in the modification of biomolecules to study their functions and interactions.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Industrial Chemistry: It is utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride involves the sulfonation of nucleophilic sites on target molecules. The sulfonyl chloride group reacts with nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively. This reaction modifies the chemical properties of the target molecules, enabling their use in various applications.
類似化合物との比較
Similar Compounds
Cyclopropanesulfonyl chloride: Similar in structure but lacks the 4-methylphenyl group.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a methyl group.
Uniqueness
2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of certain pharmaceutical compounds and specialty chemicals.
特性
IUPAC Name |
2-(4-methylphenyl)cyclopropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-7-2-4-8(5-3-7)9-6-10(9)14(11,12)13/h2-5,9-10H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDXXNLHVFTEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(3-Fluorophenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2573933.png)
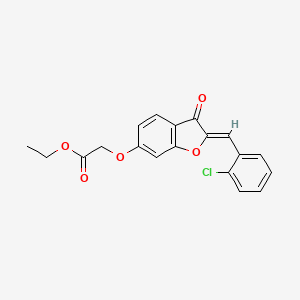

![N-(2-methylpropyl)-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide](/img/structure/B2573940.png)

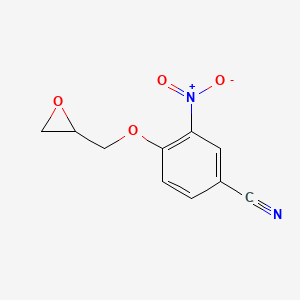
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2573943.png)
![(3Z)-1-[(3,4-dichlorophenyl)methyl]-3-(methoxyimino)-2,3-dihydro-1H-indol-2-one](/img/structure/B2573944.png)

![6-[1-(2-Chloropropanoyl)piperidine-4-carbonyl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B2573950.png)
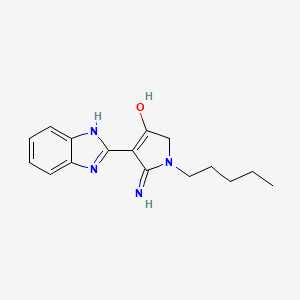
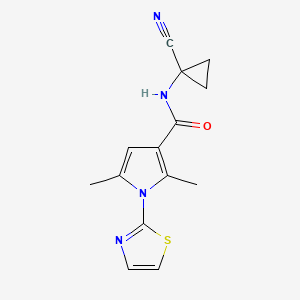
![methyl({[4-methyl-3-phenylmorpholin-2-yl]methyl})amine, Mixture of diastereomers](/img/structure/B2573954.png)
